molecular formula C10H10BrF2N3 B6645903 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile

2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile

Katalognummer B6645903
Molekulargewicht: 290.11 g/mol
InChI-Schlüssel: NQSOVYWHRQKWKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating cardiovascular and pulmonary function.

Wirkmechanismus

2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile works by selectively inhibiting the activity of sGC, which leads to a decrease in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in regulating vascular tone and pulmonary function. By inhibiting sGC, this compound can effectively reduce blood pressure and improve pulmonary function in patients with cardiovascular and pulmonary diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile are primarily related to its ability to inhibit sGC activity. This leads to a decrease in the production of cGMP, which in turn leads to a reduction in vascular tone and an improvement in pulmonary function. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in the treatment of cardiovascular and pulmonary diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile in lab experiments include its high selectivity for sGC, its potent inhibitory activity, and its potential therapeutic applications in the treatment of cardiovascular and pulmonary diseases. However, there are also limitations to using this compound, including its complex synthesis method, its high cost, and the potential for off-target effects.

Zukünftige Richtungen

There are several future directions for research involving 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.

Synthesemethoden

The synthesis of 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 2-amino-6-bromobenzonitrile with 3-amino-2,2-difluoropropanol in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using a series of chromatography techniques to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

The potential applications of 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile in scientific research are vast and varied. One of the primary areas of research is in the development of novel treatments for cardiovascular and pulmonary diseases. sGC is a key enzyme involved in regulating blood pressure and pulmonary function, and inhibitors of this enzyme have shown promise in the treatment of hypertension, pulmonary arterial hypertension, and other cardiovascular and pulmonary disorders.

Eigenschaften

IUPAC Name

2-[(3-amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2N3/c11-8-2-1-3-9(7(8)4-14)16-6-10(12,13)5-15/h1-3,16H,5-6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSOVYWHRQKWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)NCC(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.